![molecular formula C9H5F5O2 B2365345 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone CAS No. 2149591-28-4](/img/structure/B2365345.png)
1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the CAS Number: 1202679-46-6 . It has a molecular weight of 224.13 . The compound is typically stored in a dry room at normal temperature and is available in liquid form .
Physical And Chemical Properties Analysis
“1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone” is a liquid at room temperature . It has a boiling point of 199°C at 760 mmHg . The flash point is 74°C .Scientific Research Applications
Antifungal Properties
- Antifungal Activities : Compounds with a difluoro(heteroaryl)methyl moiety, similar in structure to 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone, have demonstrated significant antifungal activities against yeasts and filamentous fungi, with some showing equal or superior activities compared to itraconazole (Eto, Kaneko, & Sakamoto, 2000).
Synthesis and Characterization
Electrophilic Trifluoromethylthiolation Reagent : A study highlighted the use of diazo-triflone, a compound structurally related to 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone, as an effective electrophilic trifluoromethylthiolation reagent for a broad set of substrates (Huang et al., 2016).
Condensation Reactions : The compound is involved in condensation reactions with various nucleophiles, leading to the formation of chromone derivatives, which have potential applications in medicinal chemistry (Halnor et al., 2006).
Polymer Synthesis : It is used in the synthesis of multicyclic poly(benzonitrile ether)s, which have applications in materials science, particularly in the development of new polymers (Kricheldorf et al., 2005).
Photolysis and Photoaffinity Probes
- Photolysis and Biological Systems : Research indicates the intermediacy of a singlet carbene in the photolysis of certain diazirines, leading to insights in photochemistry and photoaffinity probes (Platz et al., 1991).
Fluorinated Polymers
Synthesis of Fluorinated Polymers : Fluorinated aromatic diamines derived from compounds like 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone have been used in synthesizing fluorine-containing polyimides, which are valuable in various industrial applications due to their thermal stability and mechanical properties (Yin et al., 2005).
Hyperbranched Polymers : The compound is instrumental in the synthesis of hyperbranched polymers with controlled degrees of branching, which is significant for material science applications (Segawa, Higashihara, & Ueda, 2010).
Antimicrobial Applications
- Antimicrobial Properties : Derivatives of 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone exhibit antimicrobial activities against both bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Li et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Compounds derived from 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone have been studied as potential corrosion inhibitors, demonstrating effectiveness in protecting metals in corrosive environments (Jawad et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-4(15)5-2-3-6(10)8(7(5)11)16-9(12,13)14/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLBTTXATZEQGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


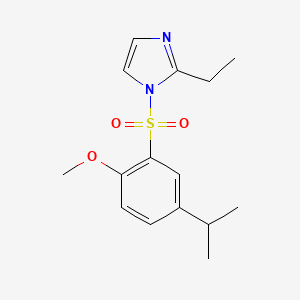
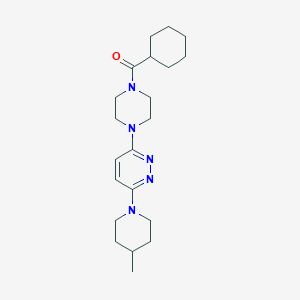
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)
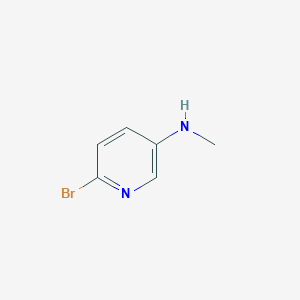
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)
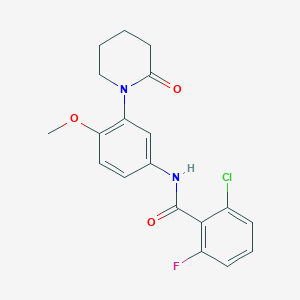
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
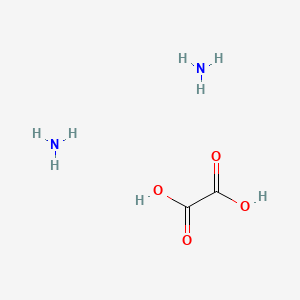
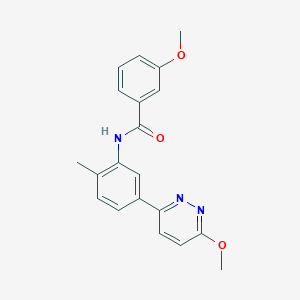
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)